molecular formula C22H22ClN3O4S B2374287 N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-59-1

N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2374287
CAS No.: 899740-59-1
M. Wt: 459.95
InChI Key: FRXIRSUPTQYYPQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
  • N-(2-chlorobenzyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

N-(2-chlorobenzyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the trimethoxyphenyl group, which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-28-18-10-15(11-19(29-2)22(18)30-3)17-8-9-21(26-25-17)31-13-20(27)24-12-14-6-4-5-7-16(14)23/h4-11H,12-13H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXIRSUPTQYYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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